molecular formula C7H8N4O3 B026191 1,7-Dimethyluric acid CAS No. 33868-03-0

1,7-Dimethyluric acid

Cat. No.: B026191
CAS No.: 33868-03-0
M. Wt: 196.16 g/mol
InChI Key: NOFNCLGCUJJPKU-UHFFFAOYSA-N
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Description

1,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-1 and N-7. It is a metabolite of caffeine and is often found in human urine samples. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 1,7-dimethylurate anion.

Scientific Research Applications

  • Antioxidant Potential : Methylated analogues of uric acid, including 1,3-dimethyluric acid and 1,3,7-trimethyluric acid, have demonstrated high potency in preventing lipid peroxidation. This suggests their potential use as antioxidants in various applications (Nishida, 1991).

  • Neuroprotection in Stroke : Soluble analogs of uric acid have shown promise in treating stroke and related neurodegenerative conditions. These compounds can reduce brain damage and improve functional outcomes in mice models, indicating their potential therapeutic applications (Haberman et al., 2007).

  • Electrochemical Oxidation Studies : Research has been conducted on the electrochemical and peroxidase-catalyzed oxidation of 1,7-dimethyluric acid. These studies reveal that N-methylation of the pyrimidine ring of purine affects the oxidation mechanism by not allowing ring contraction of the diol intermediate (Goyal, Jain, & Jain, 1996).

  • Electrochemical Insights into Biological Redox Chemistry of Purines : Electrochemical techniques have provided insights into the redox chemistry of various purine derivatives, including this compound. These studies are crucial for understanding the role of these compounds in biological systems (Dryhurst, 1985).

Biochemical Analysis

Biochemical Properties

1,7-Dimethyluric acid can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 . It is involved in caffeine metabolism . The electrochemical oxidation of this compound has been studied over a wide pH range of 2.2-10.3 at solid electrodes .

Cellular Effects

As a metabolite of caffeine, it may share some of the cellular effects of caffeine, such as influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a metabolite of caffeine, it may share some of the molecular mechanisms of caffeine, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

As a metabolite of caffeine, it may share some of the temporal effects of caffeine, such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

As a metabolite of caffeine, it may share some of the dosage effects of caffeine, such as threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of caffeine . It can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 .

Transport and Distribution

As a metabolite of caffeine, it may share some of the transport and distribution characteristics of caffeine .

Subcellular Localization

As a metabolite of caffeine, it may share some of the subcellular localization characteristics of caffeine .

Properties

IUPAC Name

1,7-dimethyl-3,9-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNCLGCUJJPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)NC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187499
Record name 1,7-Dimethyluric acid
Source EPA DSSTox
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33868-03-0
Record name 1,7-Dimethyluric acid
Source CAS Common Chemistry
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Record name 1,7-Dimethyluric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Dimethyluric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,7-DIMETHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 1,7-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011103
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 1,7-Dimethyluric acid in the human body?

A1: this compound is a primary metabolite of caffeine in humans. [, , , , ] It is formed through the 8-hydroxylation of 1,7-Dimethylxanthine (paraxanthine), another major caffeine metabolite. []

Q2: Which enzymes are primarily involved in the metabolic pathway leading to this compound formation?

A2: Three main enzymes are involved:
Cytochrome P450 1A2 (CYP1A2): Catalyzes the initial 3-demethylation of caffeine to paraxanthine. [, , , ] * Cytochrome P450 2A6 (CYP2A6): Primarily responsible for the 8-hydroxylation of paraxanthine to this compound. []* N-acetyltransferase 2 (NAT2):* Involved in a parallel pathway of caffeine metabolism, influencing the relative levels of certain metabolites used to assess CYP1A2 and CYP2A6 activity. [, , , ]

Q3: Can the levels of this compound in urine be used to assess enzyme activity?

A3: Yes, urinary ratios of this compound to other caffeine metabolites are used as non-invasive markers for the in vivo activity of CYP1A2 and CYP2A6. [, , , , ]

Q4: Which specific urinary metabolite ratios are used to estimate CYP1A2 and CYP2A6 activity?

A4:
CYP1A2: (1,7-Dimethylxanthine + this compound) / Caffeine, [, ] or (5-Acetylamino-6-formylamino-3-methyluracil + 1-Methyluric acid + 1-Methylxanthine) / this compound. [, ]* CYP2A6:* this compound / 1,7-Dimethylxanthine [, ] or this compound / 1-Methylxanthine. [, ]

Q5: Why are multiple ratios used for assessing CYP1A2 and CYP2A6 activity?

A5: Different ratios offer varying levels of sensitivity and reliability depending on factors like:* Time of urine collection (spot vs. 24-hour). [, ]* Controlled vs. uncontrolled caffeine intake. [, ] * The presence of interfering substances or medications. [, ]

Q6: What is the molecular formula and weight of this compound?

A8: Its molecular formula is C7H8N4O3, and its molecular weight is 196.16 g/mol. []

Q7: What analytical methods are used to quantify this compound in biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-visible absorbance and tandem mass spectrometry (MS/MS), is commonly used. [, , , , , ]

Q8: Are there specific challenges in analyzing this compound?

A10:
* Achieving adequate separation from other caffeine metabolites. [, ]* Sensitivity limitations of some detection methods, particularly for low metabolite concentrations. []* Interference from co-eluting compounds in complex biological matrices. []

Q9: Is this compound found in the environment?

A13: Yes, this compound has been detected in municipal wastewater, likely originating from human caffeine consumption. []

Q10: What are the implications of finding this compound in wastewater?

A14: Its presence can be used to estimate population-level caffeine consumption. [] This information can contribute to understanding caffeine consumption patterns and their potential impacts on public health and the environment.

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